2-(1-Fluorocyclopropyl)acetonitrile
Overview
Description
. This compound features a fluorinated cyclopropyl group attached to an acetonitrile moiety, making it a valuable building block in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(1-Fluorocyclopropyl)acetonitrile involves the palladium-catalyzed cross-coupling reaction of aryl halides with a (1-fluorocyclopropyl)tin reagent . This method is advantageous due to its mild reaction conditions and the ability to introduce the 1-fluorocyclopropyl group directly.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cross-coupling reactions using bench-stable reagents. The scalability of this method makes it suitable for producing significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclopropyl)acetonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorinated cyclopropyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Substituted cyclopropyl derivatives.
Oxidation Reactions: Oxidized nitrile compounds.
Reduction Reactions: Amines and related derivatives.
Scientific Research Applications
2-(1-Fluorocyclopropyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, making it a valuable compound for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain fluorinated groups and are known for their antibacterial properties.
Fluorinated Cyclopropanes: Similar in structure but may differ in their specific functional groups and applications.
Uniqueness
2-(1-Fluorocyclopropyl)acetonitrile is unique due to its combination of a fluorinated cyclopropyl group and an acetonitrile moiety. This structural feature imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(1-fluorocyclopropyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-5(1-2-5)3-4-7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPIKZCIEUIESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292960 | |
Record name | Cyclopropaneacetonitrile, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780523-76-3 | |
Record name | Cyclopropaneacetonitrile, 1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780523-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropaneacetonitrile, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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